2,5-Dichloro-3,4-dimethylbenzaldehyde
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Overview
Description
2,5-Dichloro-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.06 g/mol . This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a benzaldehyde core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 2,5-Dichloro-3,4-dimethylbenzaldehyde can be achieved through several methods. One common synthetic route involves the chlorination of 3,4-dimethylbenzaldehyde using chlorine gas in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Dichloro-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2,5-Dichloro-3,4-dimethylbenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,4-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes, thereby affecting metabolic processes . The aldehyde group in the compound is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function .
Comparison with Similar Compounds
2,5-Dichloro-3,4-dimethylbenzaldehyde can be compared with other similar compounds, such as:
2,4-Dichloro-3,5-dimethylbenzaldehyde: This compound has a similar structure but with chlorine atoms at different positions, leading to variations in reactivity and applications.
2,5-Dichloro-3,4-dimethylbenzoic acid: This is the oxidized form of this compound and has different chemical properties and uses.
3,4-Dimethylbenzaldehyde: Lacking the chlorine atoms, this compound exhibits different reactivity and is used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H8Cl2O |
---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2,5-dichloro-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H8Cl2O/c1-5-6(2)9(11)7(4-12)3-8(5)10/h3-4H,1-2H3 |
InChI Key |
CRXWCUDTTSCDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C)Cl)C=O)Cl |
Origin of Product |
United States |
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